molecular formula C13H15N3O2 B176870 ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate CAS No. 169616-29-9

ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

Cat. No.: B176870
CAS No.: 169616-29-9
M. Wt: 245.28 g/mol
InChI Key: HPOIASQFYRYVPD-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their wide range of biological activities . The synthesis typically involves the reaction of acetophenones with benzylic amines . The reaction conditions are usually mild and allow for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazole ring attached to a benzyl group and an ethyl carboxylate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions due to the presence of a positive charge on either of the two nitrogen atoms, which shows two equivalent tautomeric forms . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazole Nucleosides: Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is utilized in the synthesis of 1-β-D-arabinofuranosyl-aminoimidazoles, an important class of imidazole nucleosides, through a process involving condensation and hydrogenation (Mackenzie & Shaw, 1978).
  • Role in Purine Nucleotide Biosynthesis: This compound has been instrumental in studying the biosynthesis of purine nucleotides, specifically in the interconversion of aminoimidazoles related to purine nucleotide de novo biosynthesis (Cusack, Shaw, & Logemann, 1980).

Chemical Reactions and Derivatives

  • Chemical Modifications: this compound undergoes various chemical reactions including alkylation and acylation, leading to the formation of derivatives like 5-N-methylamino and N,N′-dibenzyloxamide. These reactions are key in studying the chemical behavior of imidazole compounds (Mackenzie, Wilson, Shaw, & Ewing, 1988).
  • Supramolecular Structures: Research shows that this compound forms hydrogen-bonded supramolecular structures, which are significant in understanding molecular interactions and crystallography (Costa, Boechat, Wardell, Ferreira, Low, & Glidewell, 2007).

Applications in Synthetic Chemistry

  • Synthesis of Peptidomimetics: This compound is also used in the synthesis of constrained H-Phe-Phe-NH2 analogues, demonstrating its role in creating peptidomimetics and other complex organic molecules (Skogh, Fransson, Sköld, Larhed, & Sandström, 2013).
  • Formation of Novel Compounds: this compound contributes to the formation of various novel compounds, including Schiff and Mannich Bases of Isatin derivatives, which are of interest in the field of medicinal chemistry (Bekircan & Bektaş, 2008).

Mechanism of Action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific mode of action would depend on the particular biological activity exhibited by the compound.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways affected would depend on the particular biological activity exhibited by the compound.

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , which would result in various molecular and cellular effects.

Properties

IUPAC Name

ethyl 5-amino-3-benzylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)15-9-16(11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOIASQFYRYVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456267
Record name ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169616-29-9
Record name ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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